molecular formula C14H15ClN4S B1420056 N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine CAS No. 1177305-43-9

N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine

Cat. No.: B1420056
CAS No.: 1177305-43-9
M. Wt: 306.8 g/mol
InChI Key: GHYGKJLLBASXLZ-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine: is a synthetic organic compound that features a unique structure combining an imidazole ring, a propyl chain, and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with 4-chloro-3-methylbenzaldehyde under acidic conditions.

    Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction using 3-bromopropylamine.

    Imidazole Ring Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[d]thiazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form a range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Formation of 6-chloro-4-methylbenzo[d]thiazole-2-carboxylic acid.

    Reduction: Formation of N-(3-(1,2-dihydro-1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine.

    Substitution: Formation of various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The imidazole ring is known to interact with metal ions, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-imidazol-1-yl)propyl)-4-methylbenzo[d]thiazol-2-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    N-(3-(1H-imidazol-1-yl)propyl)-6-chlorobenzo[d]thiazol-2-amine: Lacks the methyl group, which could influence its chemical properties and interactions.

Uniqueness

N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine is unique due to the presence of both the chlorine atom and the methyl group on the benzo[d]thiazole ring. These substituents can significantly impact its chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine (CAS No. 1177305-43-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C₁₄H₁₅ClN₄S
  • Molecular Weight : 306.81 g/mol
  • CAS Number : 1177305-43-9

The compound consists of a benzo[d]thiazole core with an imidazole side chain, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole compounds exhibit notable antimicrobial properties. The imidazole moiety is known for enhancing activity against various pathogens. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, including resistant strains .

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity reported
Pseudomonas aeruginosaResistance noted in some cases

Anticancer Potential

The compound's anticancer properties have been explored in various studies. For example, related thiazole derivatives have been tested against multiple cancer cell lines, demonstrating cytotoxic effects with IC₅₀ values in the micromolar range. In particular:

  • Cell Lines Tested : HePG2 (liver cancer), Caco-2 (colon cancer), and PC-3 (prostate cancer).
Cell Line IC₅₀ Value (µM) Mechanism of Action Reference
HePG20.29 - 0.90Topoisomerase II inhibition
Caco-20.51 - 0.73DNA intercalation
PC-3>10Reactive oxygen species generation

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit key enzymes involved in cellular metabolism and proliferation.
  • Reactive Oxygen Species (ROS) : Induction of ROS has been linked to apoptosis in cancer cells, suggesting a potential pathway for its anticancer effects.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound and its analogs:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their antibacterial and anticancer activities, highlighting the role of the imidazole group in enhancing bioactivity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications on the thiazole ring significantly affect biological outcomes, with certain substitutions leading to improved potency against specific cell lines .

Properties

IUPAC Name

6-chloro-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4S/c1-10-7-11(15)8-12-13(10)18-14(20-12)17-3-2-5-19-6-4-16-9-19/h4,6-9H,2-3,5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYGKJLLBASXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NCCCN3C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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